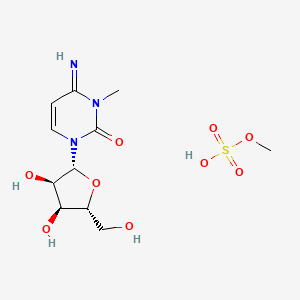

3-Methylcytidine Mono(Methyl Sulfate) Salt

Description

BenchChem offers high-quality 3-Methylcytidine Mono(Methyl Sulfate) Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylcytidine Mono(Methyl Sulfate) Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H19N3O9S |

|---|---|

Molecular Weight |

369.35 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate |

InChI |

InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1 |

InChI Key |

MGSZKGKDQZQWAQ-BKZSBQMKSA-N |

Isomeric SMILES |

CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.COS(=O)(=O)O |

Canonical SMILES |

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

biological function of N3-methylcytidine (m3C) in RNA

An In-depth Technical Guide to the Biological Function of N3-methylcytidine (m3C) in RNA

Abstract

N3-methylcytidine (m3C) is a post-transcriptional RNA modification that plays a pivotal, albeit once underappreciated, role in the intricate regulation of gene expression. As a key component of the epitranscriptome, m3C is dynamically installed and potentially removed by a dedicated set of enzymes, influencing the structure and function of its target RNA molecules. While initially identified in transfer RNA (tRNA), its presence and function in other RNA species have been subjects of intense investigation. This guide provides a comprehensive technical overview of the m3C modification, detailing the molecular machinery responsible for its lifecycle, its profound impact on cytoplasmic and mitochondrial translation, and its emerging implications in human diseases such as cancer and neurodevelopmental disorders. We will explore the causality behind its mechanisms, from altering tRNA anticodon loop conformation to ensuring the fidelity of protein synthesis, and present the experimental methodologies crucial for its detection and analysis.

The Epitranscriptomic Landscape: An Introduction to N3-methylcytidine

The central dogma of molecular biology, while foundational, is nuanced by a vast layer of regulatory complexity. Post-transcriptional modifications of RNA, collectively termed the "epitranscriptome," are critical regulators that fine-tune every aspect of an RNA molecule's life, from its processing and stability to its ultimate translational fate.[1] Among the more than 170 known RNA modifications, N3-methylcytidine (m3C)—the methylation of the nitrogen atom at the third position of the cytidine ring—has emerged as a crucial player.[2][3] This seemingly subtle modification is predominantly found at position 32 (C32) within the anticodon loop of specific eukaryotic transfer RNAs (tRNAs), including both cytoplasmic and mitochondrial tRNAs.[4][5] Its strategic location suggests a significant role in the core process of mRNA translation, a function that is now increasingly well-understood.[5] While early reports also suggested its presence in messenger RNA (mRNA), the primary and most functionally significant roles of m3C appear to be concentrated in the realm of tRNA biology.[2][6][7]

The m3C Regulatory Machinery: Writers, Erasers, and Readers

The dynamic regulation of m3C is governed by a coordinated system of proteins that add ("writers"), remove ("erasers"), and recognize ("readers") the modification, thereby dictating its functional consequences.[8]

Writers: The METTL Family of Methyltransferases

In mammals, the installation of m3C is carried out by a specialized group of methyltransferase-like (METTL) enzymes, each with distinct substrate specificity and subcellular localization.[2][9]

-

METTL2 (METTL2A/2B): These enzymes are responsible for m3C32 modification in cytoplasmic tRNAs, specifically targeting tRNA-Threonine and tRNA-Arginine isoacceptors.[2][3][10]

-

METTL6: This methyltransferase targets cytoplasmic tRNA-Serine. Its activity is critically dependent on its interaction with the seryl-tRNA synthetase (SerRS), which acts as a cofactor, ensuring the specific modification of the correct tRNA substrate.[2][10][11][12] This interaction is a prime example of the integrated nature of tRNA biogenesis, where modification enzymes work in concert with the machinery of protein synthesis.

-

METTL8: Initially implicated as an mRNA m3C writer, METTL8 is now firmly established as the primary methyltransferase for mitochondrial tRNAs (mt-tRNAs).[2][13] Through alternative splicing, METTL8 produces different isoforms; the METTL8-Iso1 variant contains a mitochondrial targeting sequence and is responsible for installing m3C32 on mt-tRNA-Thr and mt-tRNA-Ser(UCN).[4][14][15][16] This compartmentalization underscores the specialized regulatory needs of the mitochondrial translation machinery.

Erasers: The ALKBH Family of Demethylases

The discovery of enzymes that can remove m3C highlights that this modification is not a static mark but can be dynamically regulated. The AlkB homolog (ALKBH) family of Fe(II)/2-oxoglutarate-dependent dioxygenases are known to reverse alkylation damage on nucleic acids.

-

ALKBH3: This enzyme is known to demethylate m3C in both single-stranded DNA and RNA, directly reversing the modification through oxidative demethylation.[17][18][19]

-

ALKBH1: More recently, ALKBH1 has been identified as a potential eraser for m3C in mRNA.[20] Studies have shown that its expression levels are inversely correlated with m3C levels in mRNA, suggesting a functional role in removing this mark.[20]

The existence of erasers makes m3C a potentially reversible regulatory switch, allowing cells to fine-tune gene expression in response to various stimuli.[1][21]

Readers: An Area of Active Investigation

In the field of epitranscriptomics, "reader" proteins are those that specifically recognize a modified nucleotide and subsequently recruit other factors to enact a functional outcome, such as altering mRNA stability or translation efficiency. While the reader concept is well-established for modifications like N6-methyladenosine (m6A) with its YTH-domain family readers, dedicated m3C reader proteins are not yet well-characterized.[22][23][24] It is plausible that the functional effects of m3C are mediated primarily through the direct structural changes it imparts on the RNA molecule itself, rather than through an intermediary reader protein. However, this remains a critical area for future research.

Core Biological Functions of m3C

The primary biological role of m3C is to ensure the fidelity and efficiency of protein synthesis by modulating the structure and function of tRNA.

Impact on tRNA Structure and Codon Recognition

The m3C modification at position 32 of the tRNA anticodon loop has profound structural consequences. The addition of a methyl group to the N3 position of cytidine disrupts the hydrogen bonds required for standard Watson-Crick base pairing with guanosine.[25][26][27][28] This disruption has several critical effects:

-

Anticodon Loop Conformation: It helps to maintain the precise three-dimensional U-turn structure of the anticodon loop, which is essential for correct positioning within the ribosome during translation.[10][29]

-

tRNA Folding and Stability: The modification contributes to the overall stability and correct folding of the tRNA molecule. Cells deficient in METTL8 show altered migration patterns of mitochondrial tRNAs, which is indicative of conformational changes.[14]

-

Codon-Anticodon Pairing: By influencing the anticodon loop's structure, m3C32 ensures accurate and efficient pairing between the tRNA anticodon and the corresponding mRNA codon at the ribosomal A-site.[4][5]

Regulation of Cytoplasmic and Mitochondrial Translation

The structural influence of m3C translates directly into a critical role in regulating protein synthesis.

In the cytoplasm , the absence of m3C32 on tRNA-Ser, tRNA-Thr, and tRNA-Arg leads to codon-biased alterations in translation.[10] This means that the translation of mRNAs enriched in the codons recognized by these tRNAs is disproportionately affected. This can lead to decreased cell growth, impaired cell-cycle progression, and increased sensitivity to DNA-damaging agents, as the synthesis of key proteins in these pathways is disrupted.[10]

In the mitochondria , the function of m3C is even more pronounced. The mitochondrial genome encodes several essential components of the electron transport chain. METTL8-mediated m3C32 modification of mt-tRNAs is essential for the smooth translation of these components.[16][30] In the absence of METTL8, mitochondrial ribosomes stall specifically at the serine and threonine codons decoded by the modified mt-tRNAs.[16][30] This stalling leads to a reduced rate of synthesis for mitochondrially-encoded proteins, such as ND1 and ND6 (subunits of Complex I), ultimately impairing respiratory chain activity.[16]

The m3C in mRNA: An Ongoing Scientific Discussion

While initial studies using bulk analysis techniques suggested that METTL8 could modify mRNA, this finding has been challenged by more sensitive, high-resolution methods.[2][3]

-

Contradictory Evidence: The development of Hydrazine-Aniline Cleavage sequencing (HAC-seq), a method that specifically maps m3C at single-nucleotide resolution, found that tRNAs are the overwhelmingly predominant m3C-modified RNA species in human cells.[6][7] These studies found no significant evidence for m3C in mRNA at levels comparable to those in tRNA.[6]

This discrepancy highlights the critical importance of methodological choices in the study of RNA modifications. While the functional role of m3C in tRNA is well-established, its existence and potential function in mRNA remain an open and important question in the field.

Clinical Relevance: m3C in Disease and Therapeutic Potential

The critical role of m3C in fundamental processes like translation means its dysregulation is increasingly linked to human diseases, particularly cancer.

-

Cancer: The m3C pathway presents several connections to oncology.

-

Loss of cytoplasmic m3C has been shown to affect cancer cell proliferation.[4][5]

-

In pancreatic cancer, high levels of the mitochondrial writer METTL8 correlate with increased respiratory chain activity and poorer patient survival, suggesting that tumors may co-opt this pathway to meet their high metabolic demands.[9][16]

-

METTL8 has also been implicated in sustaining glioblastoma stemness and tumorigenicity.[13]

-

The expression levels of the writer METTL8 and the potential eraser ALKBH1 are altered in hepatocellular carcinoma (HCC).[20] Furthermore, a composite "methylation score" that includes m3C has been proposed as a biomarker to predict patient response to immunotherapy in HCC.[31]

-

-

Neurodevelopmental Disorders: The integrity of protein synthesis is paramount for neuronal development and function. Deficiencies in m3C modification on tRNA-Arginine have been linked to human neurodevelopmental disorders, highlighting the importance of this pathway beyond cancer.[29]

These findings suggest that the enzymes of the m3C pathway, particularly the writers like METTL8, could represent novel therapeutic targets for drug development.

Methodologies for the Detection and Analysis of m3C

Studying m3C requires a robust toolkit of biochemical and sequencing-based methods. The choice of method is critical, as it determines whether the output is a bulk quantification or a precise, transcriptome-wide map.

Quantitative and Mapping Techniques

| Method | Principle | Application | Advantages | Limitations |

| LC-MS/MS | RNA is digested into single nucleosides, which are separated by liquid chromatography and identified by their unique mass-to-charge ratio in a mass spectrometer.[6][32] | Gold-standard quantification of m3C levels in total RNA or purified RNA species. | Highly accurate, sensitive, and provides absolute quantification. | Destroys the RNA sequence context; cannot identify the specific location of the modification. |

| Primer Extension | A radiolabeled DNA primer is annealed to the RNA of interest and extended by a reverse transcriptase (RT). The m3C modification can cause the RT to pause or stop, creating a truncated product whose size reveals the modification's location.[2][33] | Locus-specific detection and semi-quantification of m3C in a known RNA sequence. | Relatively simple and inexpensive for targeted analysis. | Not suitable for transcriptome-wide discovery; results can be affected by RNA secondary structure. |

| HAC-seq | A chemical-based sequencing method where hydrazine treatment opens the cytidine ring, followed by aniline-induced cleavage of the RNA backbone specifically at the now-abasic site. This cleavage is then detected by next-generation sequencing.[6][7] | Unbiased, transcriptome-wide mapping of m3C at single-nucleotide resolution. | Highly specific for m3C; provides precise location and stoichiometry information. | Requires specialized chemical steps and bioinformatics analysis. |

| AlkAniline-Seq | A related chemical method that uses different conditions to induce cleavage at several modified bases, including m3C, allowing for broader profiling.[34] | Transcriptome-wide mapping of m3C and other modifications. | Can detect multiple modifications simultaneously. | Less specific to m3C compared to HAC-seq; may require deconvolution of signals. |

Detailed Protocol: Hydrazine-Aniline Cleavage Sequencing (HAC-seq)

The causality of HAC-seq relies on the unique chemical reactivity of the cytidine base. Hydrazine selectively reacts with and opens the pyrimidine ring, but only aniline can then induce strand scission at this specific abasic site, providing the method's specificity for mapping m3C.

Step-by-Step Methodology:

-

RNA Preparation: Isolate total RNA from cells or tissues. Perform ribosomal RNA (rRNA) depletion to enrich for tRNA and other non-rRNA species.

-

RNA Fragmentation: Fragment the RNA to a suitable size for sequencing library preparation (e.g., ~100-200 nucleotides) using enzymatic or chemical methods.

-

Hydrazine Treatment: Treat the fragmented RNA with hydrazine. This step opens the pyrimidine ring of cytidine. The N3-methyl group on m3C does not inhibit this reaction.

-

Aniline Cleavage: Treat the hydrazine-exposed RNA with aniline. This induces a β-elimination reaction that specifically cleaves the phosphodiester backbone at the position of the opened cytidine ring (now an abasic site).

-

Library Preparation (Treatment Sample):

-

Ligate a 3' adapter to the newly generated 3' ends of the cleaved fragments.

-

Perform reverse transcription using a primer complementary to the 3' adapter. The RT will terminate at the end of the fragment, effectively marking the site of cleavage.

-

Ligate a 5' adapter to the resulting cDNA.

-

Amplify the library via PCR.

-

-

Library Preparation (Input Control): Prepare a parallel library from the same fragmented RNA pool but without the hydrazine/aniline treatment. This control is essential to account for natural RNA breakage and background signals.

-

Sequencing: Sequence both the treatment and input libraries using a high-throughput sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to the reference transcriptome.

-

Identify m3C sites by finding positions where there is a significant enrichment of read start sites (5' ends of reads) in the treatment library compared to the input control. This enrichment signifies a site of frequent chemical cleavage.

-

Conclusion and Future Directions

N3-methylcytidine has transitioned from an obscure RNA modification to a recognized regulator of cellular translation and metabolism. Its role in maintaining the structural integrity of tRNA is fundamental to the accurate and efficient synthesis of both cytoplasmic and mitochondrial proteins. The discovery of its dedicated writers and potential erasers reveals a dynamic regulatory system with significant implications for human health, establishing clear links to cancer and neurodevelopmental disorders.

While our understanding has advanced significantly, key questions remain. The search for bona fide m3C reader proteins is a critical next step to fully elucidate its downstream signaling pathways. Furthermore, a definitive resolution to the debate surrounding its presence and function in mRNA is needed. As technologies for mapping and quantifying RNA modifications continue to improve, we anticipate a deeper understanding of how the m3C epitranscriptome is regulated and how it can be targeted for the development of novel therapeutics. The enzymes that write and erase m3C, particularly METTL8, represent promising targets for intervention in diseases driven by metabolic dysregulation.

References

-

Molecular basis for human mitochondrial tRNA m3C modification by alternatively spliced METTL8. Nucleic Acids Research. [Link]

-

METTL8 is required for 3-methylcytosine modification in human mitochondrial tRNAs. bioRxiv. [Link]

-

Mitochondrial RNA m3C methyltransferase METTL8 relies on an isoform-specific N-terminal extension and modifies multiple heterogenous tRNAs. PubMed. [Link]

-

Balancing of mitochondrial translation through METTL8-mediated m3C modification of mitochondrial tRNAs, A Study of Eva Schöller. Mendeley Data. [Link]

-

METTL8 methyltransferase 8, tRNA N3-cytidine [ (human)]. NCBI. [Link]

-

Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. PubMed. [Link]

-

Base Pairing and Functional Insights into N3-methylcytidine (m3C) in RNA. bioRxiv. [Link]

-

Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology. [Link]

-

Writers, readers, and erasers in RNA modification. ResearchGate. [Link]

-

5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance. PMC. [Link]

-

Writer, eraser, and reader proteins of RNA m⁵C modification. ResearchGate. [Link]

-

Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. PMC. [Link]

-

m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response. PMC. [Link]

-

Roles and dynamics of 3-methylcytidine in cellular RNAs. MBExC. [Link]

-

Balancing of mitochondrial translation through METTL8-mediated m3C modification of mitochondrial tRNAs. Cell Reports. [Link]

-

Nucleotide resolution profiling of m3C RNA modification by HAC-seq. Nucleic Acids Research. [Link]

-

RNA modifications and cancer. Taylor & Francis Online. [Link]

-

Mechanism and Function of the Mitochondrial tRNA m3C-Methyltransferase METTL8. Universität Regensburg. [Link]

-

Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. DR-NTU. [Link]

-

Structural impact of 3-methylcytosine modification on the anticodon stem of a neuronally-enriched arginine tRNA. PMC. [Link]

-

Detection technologies for RNA modifications. PMC. [Link]

-

Structural basis of tRNA recognition by the m3C RNA methyltransferase METTL6 in complex with SerRS seryl-tRNA synthetase. PMC. [Link]

-

Balancing of mitochondrial translation through METTL8-mediated m3C modification of mitochondrial tRNAs. ResearchGate. [Link]

-

N6-methyladenosine reader YTHDF2 in cell state transition and antitumor immunity. ResearchGate. [Link]

-

YTHDF2: a key RNA reader and antitumor target. PubMed. [Link]

-

Recognition and catalytic mechanism of tRNA m3C methyltransferase METTL6. bioRxiv. [Link]

-

ABH2 and ABH3 structures, mutagenesis strategy and repair activity of... ResearchGate. [Link]

-

RNA modifications in cancer immune therapy: regulators of immune cells and immune checkpoints. Frontiers. [Link]

-

RNA modifications in cancer. PMC. [Link]

-

Writers, readers, and erasers RNA modifications and drug resistance in cancer. PubMed. [Link]

-

Human ABH3 structure and key residues for oxidative demethylation to reverse DNA/RNA damage. PMC. [Link]

-

General Principles and Limitations for Detection of RNA Modifications by Sequencing. Accounts of Chemical Research. [Link]

-

N6-methyladenosine reader YTHDF2 promotes multiple myeloma cell proliferation through EGR1/p21cip1/waf1/CDK2-Cyclin E1 axis-mediated cell cycle transition. PubMed. [Link]

-

Molecular basis for human mitochondrial tRNA m3C modification by alternatively spliced METTL8. PMC. [Link]

-

Human ABH3 structure and key residues for oxidative demethylation to reverse DNA/RNA damage. PubMed. [Link]

-

Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Publications. [Link]

-

Ontogenic mRNA expression of RNA modification writers, erasers, and readers in mouse liver. Semantic Scholar. [Link]

-

N6-methyladenosine reader YTHDF2 in cell state transition and antitumor immunity. PMC. [Link]

-

An Overview of Current Detection Methods for RNA Methylation. PMC. [Link]

-

N6-methyladenosine modification and the YTHDF2 reader protein play cell type specific roles in lytic viral gene expression during Kaposi's sarcoma-associated herpesvirus infection. PLOS Pathogens. [Link]

-

AlkB Homologue 1 Demethylates N3-Methylcytidine in mRNA of Mammals. ACS Chemical Biology. [Link]

-

Roles and dynamics of 3-methylcytidine in cellular RNAs. PubMed. [Link]

-

Nucleotide resolution profiling of m3C RNA modification by HAC-seq. SciSpace. [Link]

Sources

- 1. mbexc.de [mbexc.de]

- 2. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. academic.oup.com [academic.oup.com]

- 5. Molecular basis for human mitochondrial tRNA m3C modification by alternatively spliced METTL8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis of tRNA recognition by the m3C RNA methyltransferase METTL6 in complex with SerRS seryl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recognition and catalytic mechanism of tRNA m3C methyltransferase METTL6 | bioRxiv [biorxiv.org]

- 13. METTL8 methyltransferase 8, tRNA N3-cytidine [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. METTL8 is required for 3-methylcytosine modification in human mitochondrial tRNAs | bioRxiv [biorxiv.org]

- 15. Mitochondrial RNA m3C methyltransferase METTL8 relies on an isoform-specific N-terminal extension and modifies multiple heterogenous tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Balancing of mitochondrial translation through METTL8-mediated m3C modification of mitochondrial tRNAs, A Study of Eva Schöller - Mendeley Data [data.mendeley.com]

- 17. researchgate.net [researchgate.net]

- 18. Human ABH3 structure and key residues for oxidative demethylation to reverse DNA/RNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Human ABH3 structure and key residues for oxidative demethylation to reverse DNA/RNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Roles and dynamics of 3-methylcytidine in cellular RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. N6-methyladenosine reader YTHDF2 in cell state transition and antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. N6-methyladenosine modification and the YTHDF2 reader protein play cell type specific roles in lytic viral gene expression during Kaposi's sarcoma-associated herpesvirus infection | PLOS Pathogens [journals.plos.org]

- 25. Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. par.nsf.gov [par.nsf.gov]

- 29. Structural impact of 3-methylcytosine modification on the anticodon stem of a neuronally-enriched arginine tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 30. uni-regensburg.de [uni-regensburg.de]

- 31. Frontiers | RNA modifications in cancer immune therapy: regulators of immune cells and immune checkpoints [frontiersin.org]

- 32. An Overview of Current Detection Methods for RNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Detection technologies for RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

3-methylcytidine methosulfate chemical structure and properties

This technical guide is structured as a high-level monograph for research and drug development professionals. It prioritizes the "Application Scientist" perspective: focusing on the why behind the chemistry, the critical stability pitfalls that ruin experiments, and validated protocols for analysis.

Identity, Physicochemical Properties, and Analytical Protocols

Executive Summary

3-Methylcytidine methosulfate (m³C[1][2][3][4]·MeSO₄) is the stable salt form of the naturally occurring RNA modification 3-methylcytidine (

For the analytical chemist and drug developer, this compound presents a unique paradox: it is a robust cationic standard under acidic conditions but exhibits extreme lability in alkaline environments , rapidly deaminating to 3-methyluridine (

Chemical Constitution & Properties[3][5][7][8][9][10][11][12][13]

Structural Identity

Unlike canonical cytidine, which is neutral at physiological pH, 3-methylcytidine is methylated at the N3 position of the pyrimidine ring. This alkylation locks the base into a fixed cationic state (quaternary ammonium-like character) at neutral pH, stabilized by the methosulfate (

Key Structural Consequence: The N3-methyl group disrupts the Watson-Crick face, preventing standard base pairing and introducing a permanent positive charge that significantly alters its chromatographic retention compared to neutral nucleosides.

Physicochemical Data Table

| Property | Specification |

| Systematic Name | 3-methylcytidine, mono(methyl sulfate) salt |

| CAS Number | 21028-20-6 |

| Formula | |

| Molecular Weight | 369.35 g/mol (Salt); 257.24 g/mol (Cation) |

| Solubility | Water (>50 mg/mL), DMSO (30 mg/mL), DMF (30 mg/mL) |

| pKa (approx) | ~8.7 (Deprotonation of N4-exocyclic amine) |

| Charge (pH 7.0) | Positive (+1) |

| UV | ~278 nm (Distinct bathochromic shift vs Cytidine) |

| Storage | -20°C (Hygroscopic; protect from moisture) |

Structural Visualization

The following diagram illustrates the cationic core of 3-methylcytidine and its interaction with the methosulfate counterion.

Critical Application Note: The Deamination Trap

The most frequent error in RNA modification analysis involving

Mechanism of Instability

The N3-methyl group creates an electron-deficient center at the C4 position. In alkaline conditions (pH > 8.0), hydroxide ions attack the C4 carbon, displacing the exocyclic amino group (

-

Impact: Researchers using alkaline digestion protocols (e.g., Bacterial Alkaline Phosphatase at pH 9.0) will observe a false decrease in

and a false appearance of

Degradation Pathway Diagram

[13]

Validated Experimental Protocol: LC-MS/MS Quantification

Objective: Accurate quantification of

Reagents & Standards

-

Analyte: 3-Methylcytidine methosulfate (Standard).[2][3][7][8]

-

Internal Standard (SILIS): [¹³C,¹⁵N]-3-methylcytidine (or deuterated analog).

-

Enzyme Mix: Nuclease P1 (acidophilic) + Phosphodiesterase I + Acid Phosphatase (Avoid alkaline phosphatase if possible, or use strict pH control).

-

Buffer: Ammonium Acetate (10 mM, pH 5.3).

Step-by-Step Methodology

Step 1: Enzymatic Digestion (The "Acidic" Route)

-

Rationale: Standard digestion uses pH 8-9. We must use a protocol optimized for pH 5-6 to preserve

.

-

Dissolve 1 µg of RNA in 20 µL of 10 mM Ammonium Acetate (pH 5.3) .

-

Add 0.5 Units Nuclease P1 (Zn²⁺ dependent, active at pH 5.3).

-

Incubate at 37°C for 2 hours .

-

Note: If Phosphodiesterase I (snake venom) is required for uncapping, add it after P1 and keep incubation time minimal (1 hr) at pH 7.0 (neutral), never pH 8+.

-

Add Internal Standard (10 nM final concentration) immediately to correct for any matrix effects or degradation.

Step 2: Sample Cleanup

-

Filter sample through a 10 kDa MWCO spin filter (10,000 x g, 10 min) to remove enzymes.

-

Transfer flow-through to an LC-MS vial with a glass insert.

Step 3: LC-MS/MS Acquisition

-

Column: Porous Graphitic Carbon (Hypercarb) or HILIC column. (C18 retains polar

poorly). -

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 100% A (Load)

-

2-10 min: 0-60% B (Elution)

-

10-12 min: 100% B (Wash)

-

12-15 min: 100% A (Re-equilibration)

-

-

MS Transitions (Positive Mode):

-

Precursor: 258.1 m/z (

) -

Product Quantifier: 126.1 m/z (Methylated Cytosine base)

-

Product Qualifier: 109.1 m/z

-

QC Criteria (Self-Validating)

-

Retention Time Stability:

must elute before canonical Cytidine on HILIC, or after on Porous Graphitic Carbon. -

m³U Check: Monitor the transition for 3-methyluridine (259.1 -> 127.1). In a pure

standard injection, the

Synthesis & Production Context

While most researchers purchase the methosulfate salt, understanding its origin aids in troubleshooting impurities.

Synthesis Pathway: The methosulfate salt is the direct product of treating Cytidine with Dimethyl Sulfate (DMS) in a polar aprotic solvent (DMF or DMAc) at room temperature.

-

Reaction:

-

Purification: The product precipitates or is crystallized from methanol/ether.

-

Impurity Profile: The primary impurity in low-grade commercial batches is unreacted cytidine or the hydrolysis product, 3-methyluridine (if water was present during workup).

References

-

Kellner, S., et al. (2014).[9] "Profiling of RNA modifications by multiplexed stable isotope labelling." Chemical Communications, 50, 3516-3518. (Establishes LC-MS standards for RNA mods). Retrieved from [Link]

-

Hauenschild, R., et al. (2023).[10] "Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry." Accounts of Chemical Research, 56(22), 3183–3194. (Authoritative source on m3C to m3U deamination). Retrieved from [Link]

-

PubChem. (2024).[11] 3-Methylcytidine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Bionity. (2024). Dimethyl Sulfate Reactivity and Methylation Mechanisms. Retrieved from [Link]

Sources

- 1. 3-Methylcytidine (methosulfate) | 21028-20-6 [sigmaaldrich.com]

- 2. 3-Methylcytidine methosulfate | CAS 21028-20-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification by UV resonance Raman spectroscopy of an imino tautomer of 5-hydroxy-2′-deoxycytidine, a powerful base analog transition mutagen with a much higher unfavored tautomer frequency than that of the natural residue 2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Modomics - A Database of RNA Modifications [genesilico.pl]

- 10. par.nsf.gov [par.nsf.gov]

- 11. N3-Methylcytidine | C10H15N3O5 | CID 129128579 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Epitranscriptomic Architect: m3C Modification in RNA Stability and Decay

Executive Summary

3-methylcytidine (m3C) is a non-canonical RNA modification characterized by the methylation of the N3 position of the cytosine ring.[1][2][3][4][5][6][7] Historically overshadowed by m6A and m5C, m3C has emerged as a critical regulator of translational fidelity in tRNA and a determinant of transcript turnover in mRNA.

For drug development professionals, m3C represents a high-value target. Its "writers"—specifically the METTL family—are dysregulated in hepatocellular carcinoma (HCC), glioblastoma (GBM), and cervical cancers. This guide dissects the molecular mechanisms of m3C, its paradoxical roles in stabilizing tRNA structure while promoting mRNA decay, and the specific protocols required to map it.

Molecular Architecture: The Steric Switch

The fundamental biological impact of m3C stems from its unique chemical alteration of the Watson-Crick face.

Chemical Basis of Instability

In a standard Cytosine-Guanine (C-G) pair, the N3 position of cytosine acts as a hydrogen bond acceptor. Methylation at this position (m3C) introduces a methyl group that:

-

Abolishes Hydrogen Bonding: The methyl group occupies the N3 acceptor site, physically blocking the formation of the central hydrogen bond with Guanine.

-

Steric Clash: The bulky methyl group creates steric hindrance, preventing the close approach required for canonical base pairing.

-

Duplex Destabilization: In the context of a double helix, m3C significantly lowers the melting temperature (

), locally "melting" the RNA structure.

This disruption is not accidental damage; it is a programmed structural switch used by cells to force specific loop geometries or tag RNAs for turnover.

Figure 1: The structural consequence of N3-methylation. By blocking the Watson-Crick interface, m3C forces single-stranded character, essential for loop formation in tRNA.

The Writer Machinery: METTL Family Specificity

The deposition of m3C is catalyzed by specific methyltransferases (writers) that exhibit strict substrate and compartmental specificity.

The Cytoplasmic Machinery (tRNA)

-

METTL2 (METTL2A/B): The primary writer for cytoplasmic tRNA-Thr and tRNA-Arg . It targets position 32 (C32) in the anticodon loop.[2][8][9]

-

METTL6: A specialized writer for tRNA-Ser . Unlike METTL2, METTL6 cannot function alone; it requires a physical interaction with Seryl-tRNA Synthetase (SARS) to recognize its substrate. This links metabolic state (aminoacylation capability) directly to tRNA modification.

The Mitochondrial and Nuclear Machinery (mRNA/mt-tRNA)

-

METTL8: A dual-function enzyme governed by alternative splicing.[10]

-

METTL8-Iso1 (Mitochondrial): Installs m3C at C32 of mt-tRNA-Thr and mt-tRNA-Ser(UCN) .[10] Essential for mitochondrial respiration.

-

METTL8-Iso4/Nuc (Nuclear): The elusive mRNA writer. It installs m3C in the 3' UTR of specific mRNAs, marking them for degradation.

-

Figure 2: Compartmentalization of m3C writers. Note the co-factor requirement (SARS) for METTL6 and the isoform switching of METTL8.

m3C in tRNA: Stability via Flexibility

In tRNA, m3C is almost exclusively found at position 32 (C32) in the anticodon loop. Its role here is a paradox of physics: it disrupts base pairing to stabilize the tertiary structure.

Mechanism of Action

-

Preventing Mis-folding: C32 is naturally prone to forming a Watson-Crick pair with A38 (if mutated) or other nearby bases. m3C methylation prevents this pairing.

-

Enforcing the "U-Turn": By blocking canonical pairing, m3C forces the anticodon loop into a specific "U-turn" geometry. This conformation is energetically favorable for the loop but requires the "hard" block of methylation to prevent the RNA from snapping back into a lower-energy, non-functional duplex.

-

Decoding Fidelity: The m3C-stabilized loop presents the anticodon (positions 34-36) optimally to the ribosomal A-site. Loss of m3C leads to "wobble" errors and ribosome stalling.

Hypomodification Consequence: In the absence of METTL2/6, tRNAs lacking m3C are structurally unstable and susceptible to angiogenin-mediated cleavage, generating tRNA fragments (tRFs) which can act as stress signaling molecules or translational inhibitors.

m3C in mRNA: The Decay Signal

Recent breakthroughs (2024-2025) have identified m3C as a regulatory mark in mRNA, distinct from its role in tRNA.

-

Location: Enriched in the 3' Untranslated Region (3' UTR) .[11]

-

Writer: Nuclear METTL8.

-

Mechanism: Unlike m5C (which often stabilizes), m3C in the 3' UTR recruits degradation machinery or disrupts protective RNA-binding protein (RBP) interactions.

-

Outcome: Promotes mRNA Decay. [11]

-

Evidence: Knockout of METTL8 leads to the upregulation (increased half-life) of target mRNAs, confirming m3C's role as a destabilizing mark.

-

Analytical Methodologies: Mapping the Invisible

Detecting m3C is challenging because it causes a "hard stop" during reverse transcription (RT).[6] Standard RNA-seq will either miss it or show a drop-off in coverage.

Gold Standard: HAC-seq (Hydrazine-Aniline Cleavage Sequencing)

HAC-seq exploits the specific chemical reactivity of m3C to hydrazine.

Protocol Logic:

-

Hydrazine Treatment: Selectively attacks the pyrimidine ring. m3C reacts differently than C, U, or m5C under optimized kinetic conditions.

-

Aniline Cleavage: Aniline cleaves the ribose-phosphate backbone at the abasic site created by hydrazine.

-

Library Prep: The cleaved fragments end in a 5'-phosphate, which is ligated to adapters.[12][13]

-

Readout: Sequencing reads start exactly one nucleotide downstream of the m3C site.

AlkAniline-Seq

A dual-detection method for m7G and m3C .[11][13][14][15][16]

-

Chemistry: Uses alkaline hydrolysis followed by aniline cleavage.[11]

-

Pros: Detects two modifications at once.

-

Cons: Less specific than HAC-seq if not carefully controlled.

Figure 3: The HAC-seq workflow. The specificity lies in the hydrazine kinetics and the requirement for a 5'-phosphate for ligation.

Therapeutic Implications

The enzymes responsible for m3C are emerging as potent oncogenic drivers.

Cancer Targets

-

METTL6 in HCC: METTL6 is upregulated in hepatocellular carcinoma. Its depletion impairs tRNA-Ser functionality, reducing the translation of serine-rich growth factors.

-

METTL8 in GBM: METTL8 is highly expressed in Glioblastoma Stem Cells (GSCs).[17] It maintains mitochondrial function (via mt-tRNA modification) and regulates R-loops.[17]

-

Drug Strategy: Small molecule inhibitors targeting the SAM-binding pocket of METTL8 could selectively cripple mitochondrial respiration in cancer stem cells (CSCs) without affecting differentiated cells.

-

Data Summary Table

| Feature | m3C in tRNA | m3C in mRNA |

| Primary Location | Anticodon Loop (Position 32) | 3' UTR |

| Primary Writer | METTL2A/B, METTL6 | METTL8 (Nuclear Isoform) |

| Effect on Stability | Stabilizes (Prevents degradation) | Destabilizes (Promotes decay) |

| Mechanism | Structural enforcement of U-turn | Recruitment of decay factors |

| Disease Link | Neurodevelopmental, Metabolic | Cancer (GBM, Cervical) |

References

-

AlkAniline-Seq: Profiling of m7G and m3C RNA Modifications at Single Nucleotide Resolution. Angewandte Chemie, 2018.[11] Link

-

Nucleotide resolution profiling of m3C RNA modification by HAC-seq. Nucleic Acids Research, 2020.[3][6] Link

-

Molecular basis for human mitochondrial tRNA m3C modification by alternatively spliced METTL8. Nucleic Acids Research, 2022. Link

-

METTL6 is a tRNA m3C methyltransferase that regulates pluripotency and tumor cell growth. Science Advances, 2020. Link

-

Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. Nucleic Acids Research, 2025. Link(Note: Cited based on search context describing 2025 findings on mRNA decay).

-

Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. Journal of the American Chemical Society, 2021. Link

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Structural impact of 3-methylcytosine modification on the anticodon stem of a neuronally-enriched arginine tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. academic.oup.com [academic.oup.com]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. Molecular basis for human mitochondrial tRNA m3C modification by alternatively spliced METTL8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Molecular basis for human mitochondrial tRNA m3C modification by alternatively spliced METTL8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AlkAniline-Seq: Profiling of m7 G and m3 C RNA Modifications at Single Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lafontainelab.com [lafontainelab.com]

- 14. AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs by High-Throughput Sequencing | Springer Nature Experiments [experiments.springernature.com]

- 15. AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs by High-Throughput Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Differences Between 3-methylcytidine and 5-methylcytidine for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of epitranscriptomics, the nuanced roles of RNA modifications are of paramount importance. Among the over 170 known modifications, isomers such as 3-methylcytidine (m3C) and 5-methylcytidine (m5C) present unique challenges and opportunities in diagnostics and therapeutic development. This guide provides a comprehensive technical overview of the core distinctions between m3C and m5C, from their fundamental chemical properties to their divergent biological functions and the analytical strategies required for their differentiation.

Part 1: Fundamental Properties: A Tale of Two Isomers

At a cursory glance, m3C and m5C are simple positional isomers of methylated cytidine. However, the location of the methyl group profoundly influences their chemical behavior and biological implications.

Chemical Structure and its Functional Ramifications

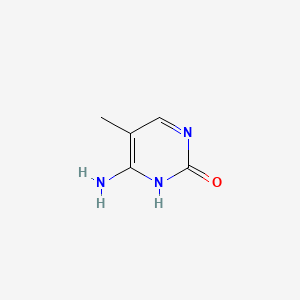

The seemingly minor shift of a methyl group from the N3 position of the pyrimidine ring in 3-methylcytidine to the C5 position in 5-methylcytidine dictates their respective roles in RNA biology.

-

3-Methylcytidine (m3C): The methylation at the N3 position directly disrupts the Watson-Crick base-pairing face of the cytidine nucleobase.[1][2] This steric hindrance prevents the formation of a stable hydrogen bond with guanosine, leading to significant disruption of RNA duplex stability.[2][3][4] This inherent instability is a key feature of its biological function.

-

5-Methylcytidine (m5C): In contrast, methylation at the C5 position does not interfere with Watson-Crick base pairing.[5] The methyl group is situated in the major groove of the RNA duplex, where it can influence interactions with RNA-binding proteins and contribute to the overall stability of the RNA molecule.[6][7]

| Feature | 3-methylcytidine (m3C) | 5-methylcytidine (m5C) |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one[8] | 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl) tetrahydrofuran-2-yl)-5-methylpyrimidine-2(1H)-one[9] |

| Molecular Formula | C10H15N3O5[8] | C10H15N3O5[9] |

| Molecular Weight | 257.24 g/mol [8] | 257.24 g/mol [9] |

| Methyl Group Position | N3 of the pyrimidine ring | C5 of the pyrimidine ring |

| Impact on Watson-Crick Base Pairing | Disrupts C:G pairing[1][2][3][4] | Does not disrupt C:G pairing |

Biosynthesis: Distinct Enzymatic Pathways

The synthesis of m3C and m5C is catalyzed by distinct families of RNA methyltransferases, underscoring their separate regulatory networks within the cell.

-

m3C Biosynthesis: In mammals, m3C formation is carried out by members of the methyltransferase-like (METTL) protein family.[] Specifically, METTL2, METTL6, and METTL8 have been identified as m3C methyltransferases.[11][12] METTL2 and METTL6 are primarily responsible for m3C modification in transfer RNAs (tRNAs), while METTL8 is implicated in mRNA methylation.[11][12]

-

m5C Biosynthesis: The methylation of cytosine at the C5 position is primarily catalyzed by the NOL1/NOP2/SUN domain (NSUN) family of proteins and the DNA methyltransferase homolog DNMT2.[6][][13] These enzymes are responsible for m5C modifications in a variety of RNA species, including tRNA, ribosomal RNA (rRNA), and mRNA.[6][7][14]

Part 2: Divergent Biological Roles and Mechanistic Insights

The structural and biosynthetic differences between m3C and m5C translate into distinct biological functions and mechanisms of action.

The Role of 3-methylcytidine: A Modulator of RNA Structure and Translation

The primary role of m3C revolves around its ability to alter RNA structure and decoding.

-

tRNA Structure and Function: m3C is found in both eukaryotic tRNA and mRNA.[3][4] In tRNA, m3C modifications, particularly at position 32, influence the local tRNA structure, which can impact translation efficiency.[15] The disruption of canonical base pairing can lead to altered codon recognition and, in some cases, translational frameshifting.

-

mRNA Translation and Reverse Transcription: The presence of m3C in mRNA can act as a roadblock for reverse transcriptases, with high-fidelity enzymes stalling at the modification site.[1][3] Lower fidelity reverse transcriptases may misincorporate a nucleotide opposite m3C, leading to mutations in the resulting cDNA.[1][3] This property is crucial for some analytical techniques used for its detection.

The Role of 5-methylcytidine: A Key Player in RNA Stability and Gene Regulation

5-methylcytidine is a more widespread modification and is implicated in a broader range of regulatory processes.

-

RNA Stability: m5C modifications are known to enhance the stability of various RNA molecules, including tRNA and mRNA.[6][14] In tRNA, m5C contributes to the stability of the secondary structure, protecting it from degradation.[7] In mRNA, m5C can protect transcripts from endonucleolytic cleavage.

-

mRNA Export and Translation: m5C has been shown to promote the export of mRNA from the nucleus to the cytoplasm.[14] This process is mediated by specific "reader" proteins that recognize the m5C mark.[14] Once in the cytoplasm, m5C can also enhance the efficiency of mRNA translation.[6]

-

Disease Association: Altered levels of m5C and the enzymes that regulate it have been linked to a variety of human diseases, including cancer and nervous system disorders.[14][16] This has positioned m5C as a potential biomarker and therapeutic target.

Part 3: Analytical Strategies for Differentiating m3C and m5C

Given their identical mass, the differentiation of m3C and m5C requires sophisticated analytical techniques that can exploit their subtle chemical differences. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: LC-MS/MS for the Differential Quantification of m3C and m5C in RNA

This protocol outlines a robust workflow for the accurate quantification of m3C and m5C from total RNA samples.

1. RNA Isolation and Purification:

-

Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit.

-

Treat the RNA with DNase I to remove any contaminating DNA.[17]

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis or a bioanalyzer.

2. RNA Hydrolysis to Nucleosides:

-

To 1-5 µg of purified RNA, add nuclease P1 and incubate at 37°C for 2 hours.

-

Add bacterial alkaline phosphatase and continue incubation at 37°C for an additional 2 hours. This ensures complete digestion of RNA into individual nucleosides.

3. Sample Preparation for LC-MS/MS:

-

Centrifuge the hydrolyzed sample to pellet any undigested material.

-

Transfer the supernatant containing the nucleosides to a new tube.

-

Filter the sample through a 0.22 µm filter to remove any particulates that could interfere with the LC system.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column for optimal separation of the nucleosides.

-

Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

The different polarities of m3C and m5C will result in distinct retention times, allowing for their chromatographic separation.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Utilize Multiple Reaction Monitoring (MRM) for sensitive and specific detection.

-

Monitor the specific mass transitions for m3C and m5C (parent ion to a specific fragment ion). While the parent mass is the same, the fragmentation patterns can differ, providing an additional layer of specificity.

-

5. Data Analysis and Quantification:

-

Generate standard curves for both m3C and m5C using commercially available standards of known concentrations.

-

Quantify the amount of m3C and m5C in the biological samples by comparing their peak areas to the respective standard curves.

-

Normalize the quantities to a canonical nucleoside (e.g., cytidine or guanosine) to account for variations in sample loading.

Part 4: Implications for Drug Development and Diagnostics

The distinct biological roles of m3C and m5C have significant implications for the development of novel therapeutics and diagnostic tools.

-

Therapeutic Targeting of Methyltransferases: The enzymes responsible for m3C and m5C deposition represent potential drug targets. Inhibitors of specific methyltransferases could be developed to modulate the levels of these modifications in diseases where they are dysregulated. For example, targeting m5C writers in certain cancers could be a viable therapeutic strategy.[13]

-

m3C and m5C as Biomarkers: The levels of m3C and m5C in circulating RNA or tissue biopsies could serve as valuable biomarkers for disease diagnosis, prognosis, and monitoring treatment response. Their stability and distinct roles in disease pathogenesis make them attractive candidates for liquid biopsy applications.

-

RNA-Based Therapeutics: Understanding the impact of m3C and m5C on RNA stability and translation is crucial for the design of effective mRNA-based vaccines and therapeutics. The inclusion or exclusion of these modifications in synthetic mRNA constructs can be optimized to enhance their efficacy and reduce immunogenicity.[]

Conclusion

While 3-methylcytidine and 5-methylcytidine are structurally similar, their distinct chemical properties, biosynthetic pathways, and biological functions necessitate their consideration as separate entities in epitranscriptomic research. The ability to accurately differentiate and quantify these modifications is critical for unraveling their roles in health and disease and for harnessing their potential in the development of next-generation diagnostics and therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of m3C and m5C biology and to implement robust analytical strategies in their own investigations.

References

-

Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology. [Link]

-

Roles and dynamics of 3-methylcytidine in cellular RNAs. PubMed. [Link]

-

RNA 5-Methylcytidine (m5C) Analysis, By Modification Types. CD BioSciences. [Link]

-

Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology. [Link]

-

Base Pairing and Functional Insights into N3-methylcytidine (m3C) in RNA. bioRxiv. [Link]

-

Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Publications. [Link]

-

RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark. Taylor & Francis Online. [Link]

-

Function and detection of 5-methylcytosine in eukaryotic RNA. Ovid. [Link]

-

New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine. PMC. [Link]

-

Specific chemical reactions for m3C and m5C detection. ResearchGate. [Link]

-

Three distinct 3-methylcytidine (m C) methyltransferases modify tRNA and mRNA in mice and humans. Nanyang Technological University. [Link]

-

Biological functions of 5-methylcytosine RNA-binding proteins and their potential mechanisms in human cancers. PMC. [Link]

-

5-methylcytosine in RNA: detection, enzymatic formation and biological functions. Oxford Academic. [Link]

-

Protocol for single-base quantification of RNA m5C by pyrosequencing. PMC. [Link]

-

Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq. PMC. [Link]

-

Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols. [Link]

-

RNA 5-Methylcytosine Modification: Regulatory Molecules, Biological Functions, and Human Diseases. Oxford Academic. [Link]

-

Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. BioMed Central. [Link]

-

Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. PubMed. [Link]

-

Short history of 5-methylcytosine: from discovery to clinical applications. Journal of Clinical Pathology. [Link]

-

5-Methylcytosine. Wikipedia. [Link]

-

RNA m5C modification: from physiology to pathology and its biological significance. Frontiers. [Link]

-

Synthesis and Purification of N3 -Methylcytidine (m3 C) Modified RNA Oligonucleotides. PubMed. [Link]

-

DNA Methylation Analysis: Choosing the Right Method. MDPI. [Link]

-

Detection, molecular function and mechanisms of m5C in cancer. PMC. [Link]

-

Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs. PubMed. [Link]

-

Synthesis and investigation of the 5-formylcytidine modified, anticodon stem and loop of the human mitochondrial tRNAMet. ResearchGate. [Link]

-

5-methylcytidine. Mol-Instincts. [Link]

-

Novel insights into the role of 5-Methylcytosine RNA methylation in human abdominal aortic aneurysm. IMR Press. [Link]

-

Kleiner Lab investigates hm⁵C and f⁵C in human RNA. Princeton University Department of Chemistry. [Link]

-

5-Methylcytidine. Wikipedia. [Link]

-

5 methylcytosine – Knowledge and References. Taylor & Francis Online. [Link]

-

Emerging role of METTL3 in inflammatory diseases: mechanisms and therapeutic applications. Frontiers. [Link]

-

Variable presence of 5-methylcytosine in commercial RNA and DNA. PMC. [Link]

-

3-Methylcytidine. PubChem. [Link]

-

Base-Resolution Analysis of 5-hydroxymethylcytidine by Selective Oxidation and Reverse Transcription Arrest. ACS Chemical Biology. [Link]

-

Approaches to 5-methylcytosine detection in RNA. ResearchGate. [Link]

-

RNA modifications in health and disease: from mechanistic insights to therapeutic applications. Oxford Academic. [Link]

-

The Emerging Role of METTL3 in Lung Diseases. PMC. [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. RNA 5-Methylcytidine (m5C) Analysis, By Modification Types | CD BioSciences [epigenhub.com]

- 7. ovid.com [ovid.com]

- 8. 3-Methylcytidine | C10H15N3O5 | CID 14237477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. akif2.tara.tsukuba.ac.jp [akif2.tara.tsukuba.ac.jp]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological functions of 5-methylcytosine RNA-binding proteins and their potential mechanisms in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Roles and dynamics of 3-methylcytidine in cellular RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Methylcytidine (m3C) Standard: A Pivot for Epitranscriptomic Precision

Executive Summary

The epitranscriptomic landscape is defined by over 170 distinct RNA modifications, yet few possess the structural impact of 3-methylcytidine (m3C) . Unlike the non-disruptive 5-methylcytosine (m5C), m3C introduces a methyl group at the Watson-Crick face (N3 position), blocking canonical base pairing and carrying a positive charge at physiological pH. This modification is critical for tRNA stability and has recently been identified as a regulator of mRNA decay via the METTL8 complex.

For researchers and drug developers, m3C presents a unique analytical challenge: it is isomeric with m5C, 2'-O-methylcytidine (Cm), and N4-methylcytidine (m4C). Accurate detection requires rigorous standardization. This guide details the technical application of the m3C nucleoside standard in LC-MS/MS quantification and next-generation sequencing (NGS) validation, providing the "ground truth" necessary for high-fidelity epigenetics research.

Part 1: The Biological Imperative & Mechanism

The m3C Pathway

The deposition of m3C is not random; it is catalyzed by a specific family of methyltransferase-like (METTL) enzymes.[1] Understanding this pathway is essential for designing experiments that utilize the m3C standard to measure enzymatic activity or inhibition.

-

tRNA: METTL2 and METTL6 are the primary "writers," installing m3C at position 32 of specific tRNAs (e.g., tRNA-Thr, tRNA-Arg). This modification is crucial for the structural integrity of the anticodon loop.

-

mRNA: METTL8 has been identified as a mitochondrial and nuclear writer, installing m3C in the 3' UTR of mRNAs, which correlates with reduced mRNA stability and altered mitochondrial translation.

Visualization: The m3C Signaling & Synthesis Pathway

Figure 1: The enzymatic pathway of m3C formation. METTL family enzymes transfer a methyl group from S-adenosylmethionine (SAM) to the N3 position of cytidine.

Part 2: Analytical Challenges & The Role of the Standard

Isomer Differentiation

The primary reason a high-purity m3C standard is non-negotiable is the existence of isomers. Mass spectrometry detects mass-to-charge ratio (

| Feature | 3-Methylcytidine (m3C) | 5-Methylcytidine (m5C) | 2'-O-Methylcytidine (Cm) |

| Methyl Position | N3 (Base) | C5 (Base) | 2'-OH (Ribose) |

| Base Pairing | Disrupted (Steric hindrance) | Preserved (Hoogsteen face) | Preserved |

| Charge (pH 7) | Positive (Quaternary amine) | Neutral | Neutral |

| LC Retention | Elutes Early (Polar/Charged) | Elutes Late | Elutes Late |

| Acid Stability | Unstable (Depurinates easily) | Stable | Stable |

Stability Warning

Critical Protocol Note: Unlike m5C, the m3C nucleoside is chemically unstable in alkaline conditions and can undergo Dimroth rearrangement or degradation. Standards must be stored at -80°C in slightly acidic buffers (pH 5-6) or as a lyophilized powder. Avoid repeated freeze-thaw cycles.

Part 3: Experimental Protocols

Protocol A: LC-MS/MS Quantification (The Gold Standard)

This protocol uses the m3C standard to build a calibration curve, enabling absolute quantification of m3C levels in total RNA or isolated tRNA.

Reagents:

-

Standard: Synthetic 3-methylcytidine (purity >98%).

-

Internal Standard:

C or -

Enzymes: Nuclease P1, Snake Venom Phosphodiesterase, Antarctic Phosphatase.

-

Mobile Phase: 0.1% Formic acid in water (A) and Acetonitrile (B).

Step-by-Step Methodology:

-

RNA Digestion:

-

Incubate 1 µg of RNA with Nuclease P1 (1 U) in 20 µL buffer (25 mM NH₄OAc, pH 5.3) at 42°C for 2 hours.

-

Add NH₄HCO₃ (to pH 8) and Snake Venom Phosphodiesterase (0.002 U) + Phosphatase. Incubate 2 hours at 37°C.

-

Why? Complete hydrolysis to single nucleosides is required for LC-MS.

-

-

Standard Preparation:

-

Prepare a serial dilution of the m3C standard (0.1 nM to 1000 nM).

-

Spike each standard and sample with the Internal Standard (IS) to correct for ionization efficiency.

-

-

LC-MS/MS Separation:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

-

Method: Gradient elution.[2] m3C is hydrophilic and positively charged; it will elute earlier than C and m5C.

-

MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode.

-

Transition: Monitor

258.1

-

-

-

Validation:

-

Compare the retention time of the sample peak strictly against the m3C standard. If the peak shifts, it is likely an isomer (e.g., m5C).

-

Protocol B: Validating HAC-Seq / AlkAniline-Seq

Sequencing m3C is difficult because Reverse Transcriptase (RT) often stops or misincorporates bases at m3C sites, but not consistently enough for standard RNA-Seq. Chemical cleavage methods (HAC-Seq, AlkAniline-Seq) are used to cleave the RNA specifically at m3C sites.[3] The standard is used to prove the chemistry works.

Mechanism:

-

AlkAniline-Seq: Uses alkaline hydrolysis to open the ring of m7G and m3C, followed by aniline cleavage of the phosphate backbone.

-

HAC-Seq: Uses hydrazine to attack the pyrimidine ring, followed by aniline cleavage.

Validation Workflow:

-

Treatment: Treat the pure m3C nucleoside standard with the specific chemical reagent (e.g., 10 mM Hydrazine for HAC-Seq).

-

Observation: Analyze the product via LC-MS.

-

Success Criteria: The intact m3C peak (

258) should disappear, replaced by the cleavage product or abasic site marker. -

Control: Treat Cytidine (C) and 5-methylcytidine (m5C) standards identically. They must remain intact. This proves the method's specificity.[4][5]

Visualization: Analytical Workflow

Figure 2: The LC-MS/MS workflow utilizing the m3C standard for absolute quantification and isomer discrimination.

Part 4: Future Outlook & Drug Development

The relevance of m3C extends beyond basic biology into RNA therapeutics.

-

Biomarker Potential: Altered m3C levels are observed in specific cancers (e.g., driven by METTL8 dysregulation).

-

RNA Drug Stability: Synthetic mRNA vaccines often use modified nucleosides (like N1-methylpseudouridine) to evade immune detection. Understanding natural modifications like m3C helps in designing "stealth" RNA vectors.

-

Inhibitor Screening: Drug candidates targeting METTL enzymes require the m3C standard to measure the efficacy of inhibition in biochemical assays.

References

-

Xu, L. et al. (2017).[6][7] "Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans."[1][8][6] Journal of Biological Chemistry. Link

-

Marchand, V. et al. (2021). "AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs."[4][5][9] Methods in Molecular Biology. Link

-

Zhang, H. et al. (2020). "Nucleotide resolution profiling of m3C RNA modification by HAC-seq." Nucleic Acids Research.[10] Link

-

Su, D. et al. (2014). "Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry." Nature Protocols. Link

-

Bohnsack, K.E. et al. (2019). "The role of epitranscriptomic modifications in the regulation of RNA–protein interactions." Biochemical Society Transactions. Link

Sources

- 1. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS Analysis of Methylated RNA | Springer Nature Experiments [experiments.springernature.com]

- 3. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs by High-Throughput Sequencing | Springer Nature Experiments [experiments.springernature.com]

- 5. AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs by High-Throughput Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Epitranscriptomics in the development, functions, and disorders of cancer stem cells [frontiersin.org]

- 7. Evolution of Methyltransferase-Like (METTL) Proteins in Metazoa: A Complex Gene Family Involved in Epitranscriptomic Regulation and Other Epigenetic Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lafontainelab.com [lafontainelab.com]

- 10. shimadzu.com [shimadzu.com]

molecular weight and formula of 3-methylcytidine methosulfate

An In-Depth Technical Guide to 3-Methylcytidine Methosulfate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-methylcytidine methosulfate, a key compound for researchers and professionals in drug development and molecular biology. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the scientific rationale behind its use.

Core Compound Identity and Properties

3-Methylcytidine methosulfate (CAS Number: 21028-20-6) is the methyl sulfate salt of 3-methylcytidine.[1] The salt form enhances the stability and handling of the 3-methylcytidine moiety, a modified nucleoside of significant biological interest. Its primary application is as a certified reference standard for the accurate quantification of 3-methylcytidine in various biological samples using techniques like High-Performance Liquid Chromatography (HPLC).[1][2]

Quantitative Data Summary

For clarity and quick reference, the key physicochemical properties of 3-methylcytidine methosulfate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃O₅ • CH₄SO₄ | [1][2][3] |

| Molecular Weight | 369.35 g/mol | [1][2] |

| CAS Number | 21028-20-6 | [1][2][4] |

| Purity | Typically ≥95% to ≥98% | [1][2] |

| Appearance | Crystalline solid | [2][3] |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; PBS (pH 7.2): 10 mg/ml | [2] |

The Biological Significance of 3-Methylcytidine (m³C)

The core component, 3-methylcytidine (m³C), is a post-transcriptional RNA modification found in both tRNA and, as more recently discovered, mRNA.[5][][7] This epigenetic mark plays a crucial role in regulating the function and metabolism of RNA.

-

Role in tRNA: In tRNA, m³C is found at specific positions, such as the anticodon loop, where it contributes to the structural stability and decoding accuracy during protein translation.[2] The methylation is carried out by specific enzymes known as RNA methyltransferases, such as METTL2, METTL6, and METTL8 in mammals.[][8]

-

Presence in mRNA: The discovery of m³C in mRNA has opened new avenues in the field of epitranscriptomics.[7][8] Its presence, particularly in the 3' untranslated region (3' UTR), has been associated with the regulation of mRNA degradation, thereby influencing gene expression.[7] The enzyme METTL8 has been identified as a primary "writer" of m³C modifications in mRNA.[8]

-

Biomarker Potential: Research has indicated that levels of urinary nucleosides, including 3-methylcytidine, can be significantly elevated in patients with certain cancers, such as breast cancer.[2] This has positioned m³C as a potential non-invasive biomarker for cancer detection and monitoring.[2][3]

Synthesis and Chemical Logic

Understanding the synthesis of 3-methylcytidine is crucial for appreciating its chemical properties and the rationale for using the methosulfate salt. The process generally involves the direct methylation of the parent nucleoside, cytidine.

Workflow: Synthesis of 3-Methylcytidine

The synthesis begins with commercially available cytidine. A key step is the direct methylation at the N3 position of the pyrimidine ring.

Caption: General workflow for the N3-methylation of cytidine.

Causality Behind Experimental Choices:

-

Starting Material: Cytidine is a readily available and cost-effective precursor.

-

Methylating Agent: Iodomethane (MeI) is a common and effective methylating agent used to introduce the methyl group.[9] The reaction specifically targets the N3 position of the cytidine ring.

-

Solvent: Anhydrous (dry) solvents like pyridine or dimethylacetamide (DMAc) are used to prevent side reactions that could be caused by water.[9][10]

-

Salt Formation: The resulting 3-methylcytidine is often isolated as a salt, such as the methosulfate. This is not part of the core synthesis but is a subsequent formulation step. The salt form generally improves the compound's crystallinity, stability, and ease of handling, which are critical attributes for an analytical standard.

Core Application: A Validated Standard for HPLC Quantification

The most prevalent use of 3-methylcytidine methosulfate is as an internal or external standard for quantitative analysis via HPLC, often coupled with mass spectrometry (HPLC-MS).[1][2]

Trustworthiness through Self-Validation: A reliable quantitative assay is a self-validating system. Using a highly pure, stable, and well-characterized standard like 3-methylcytidine methosulfate is the cornerstone of this system. It allows for the creation of a precise calibration curve, against which the concentration of the unknown m³C in a biological sample can be accurately determined. Without such a standard, any quantification would be relative and lack analytical validity.

Experimental Protocol: Quantification of m³C in RNA Samples

This protocol outlines the key steps for measuring m³C levels in total RNA from cell or tissue samples.

Step 1: Total RNA Isolation

-

Isolate total RNA from the biological sample using a standard Trizol or column-based purification method.

-

Rationale: This step removes proteins, DNA, and other cellular components that would interfere with downstream analysis. High-quality, intact RNA is essential for accurate quantification.

Step 2: RNA Quantification and Purity Check

-

Measure RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). Check A260/A280 (~2.0) and A260/A230 (>2.0) ratios.

-

Rationale: Accurate initial quantification is necessary to ensure that equal amounts of RNA are used across samples, allowing for valid comparisons. Purity ratios confirm the absence of protein and solvent contamination.

Step 3: Enzymatic Digestion of RNA to Nucleosides

-

Digest 1-5 µg of total RNA to single nucleosides using a cocktail of enzymes, such as Nuclease P1 followed by bacterial alkaline phosphatase.

-

Rationale: HPLC-MS analyzes individual nucleosides. This complete enzymatic digestion breaks the phosphodiester backbone of the RNA, releasing the constituent nucleosides (A, C, G, U) and their modified counterparts (like m³C).

Step 4: Preparation of Calibration Standards

-

Prepare a stock solution of 3-methylcytidine methosulfate in an appropriate solvent (e.g., ultrapure water).

-

Perform serial dilutions to create a series of calibration standards with known concentrations (e.g., ranging from low nM to µM).

-

Rationale: This calibration curve is the basis for quantification. The instrument's response to these known concentrations will be used to calculate the concentration of m³C in the unknown biological samples.

Step 5: HPLC-MS/MS Analysis

-

Inject the digested RNA samples and the calibration standards onto a reverse-phase HPLC column (e.g., C18).

-

Separate the nucleosides using a gradient elution.

-

Detect and quantify the nucleosides using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

Rationale: HPLC separates the complex mixture of nucleosides. MS/MS provides exquisite sensitivity and specificity by monitoring for a specific mass transition unique to 3-methylcytidine, ensuring that the signal is not from a co-eluting, isobaric compound.

Step 6: Data Analysis

-

Plot the instrument response (peak area) versus the concentration for the calibration standards to generate a linear regression curve.

-

Use the equation from this curve to determine the concentration of m³C in the digested RNA samples.

-

Normalize the amount of m³C to the amount of a canonical nucleoside (e.g., cytidine or guanosine) to account for any variations in the initial amount of RNA.

Analytical Workflow Diagram

Caption: Workflow for m³C quantification using HPLC-MS/MS.

References

-

3-Methyl Cytidine-d3 Methosulfate-d3. CRO Splendid Lab Pvt. Ltd. [Link]

-

Chemical Name : 3-Methyl Cytidine-d3 Methosulfate-d3. Pharmaffiliates. [Link]

-

3-Methylcytidine (methosulfate) - Biochemicals. Bertin Bioreagent. [Link]

-

Synthesis and Purification of N3 -Methylcytidine (m3 C) Modified RNA Oligonucleotides. Current Protocols. [Link]

-

Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly. [Link]

-

Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

"Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides". In Current Protocols in Nucleic Acid Chemistry. [Link]

-

Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. Nature Structural & Molecular Biology. [Link]

-

DNA Methylation Analysis: Choosing the Right Method. Genes. [Link]

-

Advances in Quantitative Techniques for Mapping RNA Modifications. International Journal of Molecular Sciences. [Link]

-

Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. Journal of Biological Chemistry. [Link]

Sources

- 1. 3-Methylcytidine methosulfate | CAS 21028-20-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 3-Methylcytidine (methosulfate) - Biochemicals - CAT N°: 21064 [bertin-bioreagent.com]

- 4. 3-Methyl Cytidine-d3 Methosulfate-d3 | LGC Standards [lgcstandards.com]

- 5. d-nb.info [d-nb.info]

- 7. Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 3-Methylcytidine in Human Urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Abstract